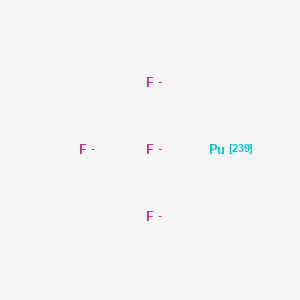

Plutonium-239 tetrafluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Plutonium-239 tetrafluoride is a chemical compound with the formula

PuF4

. It is a reddish-brown solid that plays a crucial role in the nuclear industry, particularly in the production of plutonium metal for nuclear weapons and reactors. Plutonium-239, the isotope present in this compound, is a primary fissile material used in nuclear weapons and reactors due to its ability to sustain a chain reaction.Preparation Methods

Synthetic Routes and Reaction Conditions: Plutonium-239 tetrafluoride can be synthesized through several methods:

-

Reaction with Hydrofluoric Acid: Plutonium dioxide (

PuO2

) or plutonium(III) fluoride (PuF3

) reacts with hydrofluoric acid (HF

) in an oxygen stream at temperatures between 450°C and 600°C. The oxygen stream prevents the reduction of the product by hydrogen gas, which is often present in hydrofluoric acid .PuO2+4HF→PuF4+2H2O

4PuF3+O2+4HF→4PuF4+2H2O

-

Laser Irradiation: Plutonium hexafluoride (

PuF6

) can be decomposed into plutonium pentafluoride (PuF5

) and fluorine under laser irradiation at wavelengths below 520 nm. Continued irradiation yields this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting plutonium dioxide with hydrofluoric acid in a controlled environment to ensure purity and prevent contamination.

Types of Reactions:

- Reduction: this compound can be reduced to plutonium metal using barium, calcium, or lithium at high temperatures (around 1200°C) .

PuF4+2Ba→2BaF2+Pu

PuF4+2Ca→2CaF2+Pu

PuF4+4Li→4LiF+Pu

Common Reagents and Conditions:

Hydrofluoric Acid: Used in the synthesis of this compound.

Barium, Calcium, Lithium: Used in the reduction reactions to produce plutonium metal.

Major Products:

Plutonium Metal: Obtained from the reduction of this compound.

Fluorides of Barium, Calcium, and Lithium: By-products of the reduction reactions.

Scientific Research Applications

Plutonium-239 tetrafluoride has several applications in scientific research:

Nuclear Industry: It is used as an intermediate in the production of plutonium metal, which is essential for nuclear weapons and reactors.

Material Science: Research into the properties of this compound helps in understanding the behavior of actinide compounds.

Radiochemistry: It is studied for its radiochemical properties and behavior under various conditions.

Mechanism of Action

The primary mechanism by which plutonium-239 tetrafluoride exerts its effects is through its ability to undergo reduction to produce plutonium metal. This metal is then used in nuclear reactions, where plutonium-239 undergoes fission to release a significant amount of energy. The molecular targets and pathways involved include the interaction of plutonium-239 with neutrons, leading to a chain reaction that releases energy.

Comparison with Similar Compounds

- Plutonium(III) Fluoride ( ): Another fluoride of plutonium, but with a different oxidation state.

- Plutonium Hexafluoride ( ): A volatile compound used in different nuclear processes.

- Uranium Tetrafluoride (

UF4

): Similar in structure and used in the uranium fuel cycle.

Uniqueness: Plutonium-239 tetrafluoride is unique due to its specific role in the production of plutonium metal and its involvement in the nuclear industry. Its ability to be reduced to plutonium metal under specific conditions makes it a critical compound for nuclear applications.

Properties

CAS No. |

53398-92-8 |

|---|---|

Molecular Formula |

F4Pu-4 |

Molecular Weight |

315.04577 g/mol |

IUPAC Name |

plutonium-239;tetrafluoride |

InChI |

InChI=1S/4FH.Pu/h4*1H;/p-4/i;;;;1-5 |

InChI Key |

AFOYGLUYQXHSHJ-DIYDQSMRSA-J |

Isomeric SMILES |

[F-].[F-].[F-].[F-].[239Pu] |

Canonical SMILES |

[F-].[F-].[F-].[F-].[Pu] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)